2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine
Description
2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine is a heterocyclic organic compound featuring a five-membered oxolane (tetrahydrofuran) ring with a methyl group at position 2 and an amine group at position 3. The amine is further substituted with a 2-(thiophen-2-yl)ethyl moiety, introducing a sulfur-containing aromatic thiophene ring linked via an ethyl chain. This structural combination confers unique electronic, steric, and physicochemical properties, making the compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
2-methyl-N-(2-thiophen-2-ylethyl)oxolan-3-amine |
InChI |
InChI=1S/C11H17NOS/c1-9-11(5-7-13-9)12-6-4-10-3-2-8-14-10/h2-3,8-9,11-12H,4-7H2,1H3 |
InChI Key |
FSINNFYZCYQODN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine typically involves the following steps:
Formation of 2-Thiopheneethylamine: This can be achieved by reacting thiophene with N,N-Dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde, followed by reaction with isopropyl chloroacetate to form 2-thiopheneacetaldehyde.
Cyclization: The 2-thiopheneethylamine is then reacted with 2-methyl-3-oxolaneamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolane ring can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to functionalize multiwall carbon nanotubes (MWCNT) for biological applications.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-(3-Ethylphenyl)-2-methyloxolan-3-amine
- Structural Difference : Replaces the thiophenylethyl group with a 3-ethylphenyl substituent.
N-[(2-Fluorophenyl)methyl]-2-methyloxolan-3-amine
- Structural Difference : Substitutes thiophenylethyl with a fluorophenylmethyl group.
- Impact : Fluorine’s electronegativity introduces dipole interactions and metabolic stability. However, the absence of sulfur diminishes lipophilicity compared to the thiophene-containing compound .
Heterocyclic Ring Modifications
N-methyl-2-(tetrahydrothiophen-3-yl)ethan-1-amine
- Structural Difference : Replaces the oxolane ring with a tetrahydrothiophene (thiolane) ring.
- Impact : Sulfur in the thiolane ring increases electron density and polarizability compared to the oxygenated oxolane. This may enhance interactions with sulfur-binding enzymes or receptors but reduce oxidative stability .
[(3-fluoro-2-methylphenyl)methyl][(pyrrolidin-3-yl)methyl]amine
- Structural Difference : Substitutes oxolane with a pyrrolidine ring.
- Impact : The nitrogen in pyrrolidine introduces basicity, altering pH-dependent solubility and protonation states critical for membrane permeability .
Functional Group and Positional Isomerism
2-Methyl-N-(2-methylcyclohexyl)oxolan-3-amine
- Structural Difference : Cyclohexyl group replaces the thiophenylethyl chain.
N-(3-fluorophenyl)-2-methyloxolan-3-amine
- Structural Difference : Fluorine at the 3-position of the phenyl ring instead of 2-position.
- Impact : Positional isomerism affects steric and electronic profiles, with meta-fluorine showing lower dipole moments compared to ortho-substituted analogs .
Biological Activity
2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and antiviral properties, as well as its mechanisms of action and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring and an oxolane (tetrahydrofuran) structure, contributing to its unique chemical behavior. The presence of a methyl group enhances its lipophilicity, while the oxolane ring provides conformational flexibility necessary for interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Its potential applications in drug development are supported by various studies.
Antimicrobial Activity
In vitro studies have demonstrated that this compound can inhibit the growth of several pathogens, including:
- Gram-positive bacteria :
- Staphylococcus aureus
- Bacillus subtilis
- Gram-negative bacteria :
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these pathogens indicate promising antimicrobial efficacy, suggesting that the compound could serve as a lead for developing new antibiotics.
Antiviral Activity
Preliminary investigations into the antiviral properties of this compound suggest that it may interfere with viral replication processes. For instance, studies have indicated activity against:
- SARS-CoV-2
The compound's mechanism appears to involve inhibition of viral proteases, which are crucial for viral replication. Further research is needed to elucidate specific pathways involved in this activity.
Research Findings and Case Studies
Several studies have documented the biological activities of this compound, highlighting its potential therapeutic applications:
-
Antimicrobial Efficacy Study :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of this compound. The results indicated that modifications to the thiophene ring significantly enhanced antibacterial activity against E. coli and S. aureus .
- Antiviral Mechanism Investigation :
-
Comparative Study with Similar Compounds :
- A comparative analysis highlighted that compounds with similar oxolane structures generally exhibited antimicrobial properties; however, those incorporating thiophene moieties demonstrated enhanced activity due to increased binding affinity to bacterial enzymes .
Table: Comparative Biological Activities
| Compound Name | Structure Features | Antimicrobial Activity | Antiviral Activity |
|---|---|---|---|
| This compound | Thiophene + Oxolane | Effective against Gram-positive and Gram-negative bacteria | Inhibits SARS-CoV-2 PLpro |
| N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine | Oxolane with aromatic substitution | Moderate | None |
| N-(thiophen-3-yl)oxolan-3-amines | Similar oxolane structure | Strong | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
